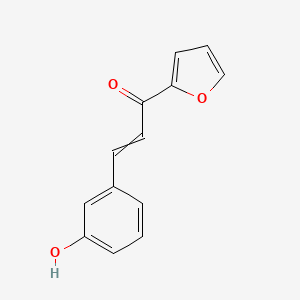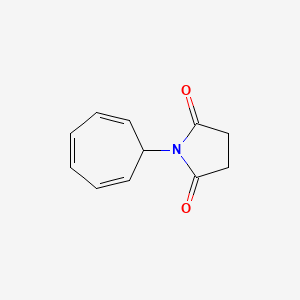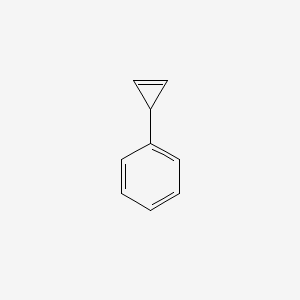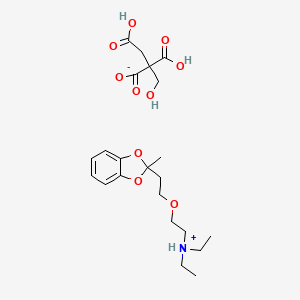
Propanoic acid, 3-bromo-, 2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-bromo-, 2-propenyl ester is an organic compound with the molecular formula C6H9BrO2 It is an ester derived from propanoic acid and 3-bromo-2-propenyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-bromo-, 2-propenyl ester typically involves the esterification of propanoic acid with 3-bromo-2-propenyl alcohol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The ester can be separated from the reaction mixture by fractional distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-bromo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced forms.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 3-bromo-, 2-propenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the 3-bromo-2-propenyl group into target molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-bromo-, 2-propenyl ester involves its interaction with molecular targets through its ester and bromine functional groups. The ester group can undergo hydrolysis to release propanoic acid and 3-bromo-2-propenyl alcohol, which can further participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-propenyl ester: Similar in structure but lacks the bromine atom.
Propanoic acid, 3-bromo-2-oxo-, ethyl ester: Contains an additional oxo group and an ethyl ester instead of the 2-propenyl ester.
Uniqueness
Propanoic acid, 3-bromo-, 2-propenyl ester is unique due to the presence of both the bromine atom and the 2-propenyl ester group
Propriétés
Numéro CAS |
104065-94-3 |
|---|---|
Formule moléculaire |
C6H9BrO2 |
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
prop-2-enyl 3-bromopropanoate |
InChI |
InChI=1S/C6H9BrO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5H2 |
Clé InChI |
CPQXVFAGGCXMSK-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)

![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)






